3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid
CAS No.: 58420-26-1
Cat. No.: VC7983153
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58420-26-1 |
|---|---|
| Molecular Formula | C13H18O4 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 3-(3-methoxy-4-propan-2-yloxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C13H18O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4,6,8-9H,5,7H2,1-3H3,(H,14,15) |
| Standard InChI Key | RLAQRGMUUSGHQC-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1)CCC(=O)O)OC |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)CCC(=O)O)OC |
Introduction
Key Findings
3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid (CAS 58420-26-1) is a phenylpropanoic acid derivative characterized by a methoxy group at position 3, an isopropoxy group at position 4, and a propionic acid side chain. With a molecular weight of 238.28 g/mol and the formula C₁₃H₁₈O₄, this compound serves as a versatile intermediate in organic synthesis. Its structural features enable interactions with biological targets, though direct pharmacological data remain limited. This report synthesizes data from PubChem, NIST, and synthetic chemistry literature to provide a comprehensive analysis of its properties, synthesis, and potential applications .
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-(3-methoxy-4-propan-2-yloxyphenyl)propanoic acid, reflecting its substitution pattern on the benzene ring . The molecular formula C₁₃H₁₈O₄ corresponds to a molecular weight of 238.28 g/mol, as calculated by PubChem’s computational algorithms .
Structural Features
The compound’s structure consists of:
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A benzene ring with two oxygen-containing substituents:
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A methoxy (-OCH₃) group at position 3.
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An isopropoxy (-OCH(CH₃)₂) group at position 4.
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A propionic acid chain (-CH₂CH₂COOH) attached to position 1 of the ring.
The 3D conformational analysis from PubChem reveals a planar aromatic system with the isopropoxy group introducing steric bulk, potentially influencing reactivity and solubility .
Synthesis and Chemical Reactivity
Table 1: Key Intermediates and Derivatives
Reactivity Profile
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Carboxylic Acid Functionality: Participates in typical acid-base reactions, esterification, and amide formation.
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Ether and Methoxy Groups: Resist hydrolysis under mild conditions but may undergo cleavage with strong acids (e.g., HI).
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Aromatic Electrophilic Substitution: The methoxy group directs electrophiles to the ortho/para positions, though steric hindrance from the isopropoxy group may limit reactivity .
Physicochemical Properties
Spectral Data
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Infrared (IR) Spectroscopy: The NIST WebBook provides IR data for the precursor 4-hydroxy-3-methoxyphenylpropionic acid, showing peaks for -OH (3200–3500 cm⁻¹), carboxylic acid C=O (1700 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) . The isopropoxy group in the target compound would introduce additional C-O-C stretching near 1100 cm⁻¹.
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Mass Spectrometry: Predicted molecular ion peak at m/z 238.28 (M⁺), with fragmentation patterns dominated by loss of isopropoxy (-60 g/mol) and methoxy (-31 g/mol) groups .
Solubility and Stability
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Solubility: Limited water solubility due to hydrophobic aromatic and ether groups; soluble in polar organic solvents (e.g., ethanol, DMSO).
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Stability: Stable under ambient conditions but may degrade under strong acidic/basic environments or prolonged UV exposure.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
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